molecular formula C10H11N3O2 B13101239 4-Ethoxy-6-(furan-2-yl)pyrimidin-2-amine

4-Ethoxy-6-(furan-2-yl)pyrimidin-2-amine

Cat. No.: B13101239
M. Wt: 205.21 g/mol
InChI Key: RBFACHBDWGISND-UHFFFAOYSA-N
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Description

4-Ethoxy-6-(furan-2-yl)pyrimidin-2-amine is a synthetic pyrimidine derivative intended for research and development purposes. Pyrimidine cores, such as the one in this compound, are privileged structures in medicinal chemistry and are frequently investigated as key scaffolds in the development of pharmaceutical agents . The structure combines a pyrimidin-2-amine motif, a common feature in many biologically active molecules, with ethoxy and furan substituents that may influence its electronic properties and binding affinity . This compound is provided as a high-purity material suitable for use in organic synthesis, where it can serve as a versatile building block for the creation of more complex chemical libraries. Potential research applications include its use as a precursor in the synthesis of fused ring systems or as a core structure for screening in various biological assays. Researchers can employ this chemical in method development, such as in metal-catalyzed cross-coupling reactions to functionalize the pyrimidine ring . This product is For Research Use Only and is not intended for diagnostic or therapeutic use.

Properties

Molecular Formula

C10H11N3O2

Molecular Weight

205.21 g/mol

IUPAC Name

4-ethoxy-6-(furan-2-yl)pyrimidin-2-amine

InChI

InChI=1S/C10H11N3O2/c1-2-14-9-6-7(12-10(11)13-9)8-4-3-5-15-8/h3-6H,2H2,1H3,(H2,11,12,13)

InChI Key

RBFACHBDWGISND-UHFFFAOYSA-N

Canonical SMILES

CCOC1=NC(=NC(=C1)C2=CC=CO2)N

Origin of Product

United States

Preparation Methods

Stepwise Synthesis via Cycloaddition and Alkylation

A reported method involves a multicomponent reaction where a pyrimidine precursor undergoes selective 1,3-dipolar cycloaddition with a furan-substituted alkene, followed by O-alkylation to introduce the ethoxy group at the 4-position. The reaction is typically carried out in tetrahydrofuran (THF) with sodium hydride (NaH) as a base at room temperature, promoting chemo- and regioselective formation of the target compound.

  • The cycloaddition selectively occurs on the less polarized double bond of the alkene precursor.
  • The tosyl protecting group is removed post-cycloaddition to yield the free amine.
  • O-alkylation is achieved by reaction with ethylating agents under basic conditions.

This method yields the 4-ethoxy-6-(furan-2-yl)pyrimidin-2-amine with good selectivity and moderate yield (~75%) as reported in RSC Advances.

Reflux with Triethyl Orthoformate in Acetic Anhydride

Another approach uses a reflux of a 2-amino-4-(furan-2-yl)pyridine derivative with triethyl orthoformate in acetic anhydride for 12 hours. This reaction facilitates the formation of ethoxy-substituted pyrimidine derivatives through a condensation mechanism.

  • The reaction mixture is cooled, and the product is isolated by filtration and crystallization.
  • Yields reported are moderate (~20%), with purification by recrystallization from methanol.
  • Characterization includes IR, NMR confirming the presence of ethoxy and furan groups.

Chemoselective O-Alkylation of Pyrimidin-2-amines

A general and versatile method involves the chemoselective O-alkylation of 4-substituted pyrimidin-2(1H)-ones using alkyl halides in the presence of potassium carbonate (K2CO3) in acetone solvent under reflux conditions.

  • The reaction selectively alkylates the oxygen at the 4-position without affecting the amino group at the 2-position.
  • After reaction completion, the product is purified by extraction, drying, and recrystallization.
  • This method is adaptable for various alkyl groups including ethoxy, providing yields typically ranging from 60% to 75% depending on substrate and conditions.

Multi-Step Synthesis from Pyrimidine Precursors

More complex synthetic routes start from pyrimidine intermediates such as 4-(iodomethyl)-2-(methylthio)-6-(trihalomethyl)pyrimidines, which undergo substitution and cyclization steps to incorporate ethoxy and furan groups.

  • The iodide intermediates are prepared via halogenation and amination under reflux.
  • Subsequent nucleophilic substitution with ethoxide ions introduces the ethoxy group.
  • Furan substitution can be introduced via cross-coupling or cycloaddition reactions.
  • Purification typically involves column chromatography and recrystallization.

Data Table: Summary of Preparation Methods

Method No. Key Reagents & Conditions Reaction Type Yield (%) Notes
1 NaH/THF, multicomponent cycloaddition 1,3-Dipolar cycloaddition + deprotection ~75 Selective cycloaddition on less polarized alkene double bond; tosyl removal required
2 Triethyl orthoformate, acetic anhydride, reflux 12 h Condensation ~20 Moderate yield; product isolated by crystallization
3 Alkyl halide, K2CO3, acetone, reflux Chemoselective O-alkylation 60-75 Versatile for various alkyl groups; selective O-alkylation
4 Halogenated pyrimidine intermediates, nucleophilic substitution Multi-step substitution & cyclization 60-70 Requires column chromatography; adaptable to scale-up

Research Findings and Mechanistic Insights

  • The regioselectivity in cycloaddition is influenced by the polarization of alkene double bonds, favoring reaction at the less electron-rich site.
  • The O-alkylation step is highly chemoselective due to the differential nucleophilicity of oxygen vs. nitrogen atoms on the pyrimidine ring, allowing for selective introduction of the ethoxy group without N-alkylation.
  • Use of triethyl orthoformate in acetic anhydride provides a mild route for ethoxy group introduction but suffers from lower yields, possibly due to side reactions or incomplete conversion.
  • Multi-step halogenation followed by nucleophilic substitution allows for modular synthesis but requires careful purification and handling of sensitive intermediates.
  • Scale-up considerations favor methods avoiding hazardous reagents and minimizing steps, with the alkylation in acetone/K2CO3 and cycloaddition methods being more practical.

Chemical Reactions Analysis

Types of Reactions

4-Ethoxy-6-(furan-2-yl)pyrimidin-2-amine can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furan-2,3-dione derivatives.

    Reduction: The pyrimidine ring can be reduced to form dihydropyrimidine derivatives.

    Substitution: The ethoxy group can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: Nucleophiles such as primary amines or thiols in the presence of a base like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

Major Products

    Oxidation: Furan-2,3-dione derivatives.

    Reduction: Dihydropyrimidine derivatives.

    Substitution: Amino or thio-substituted pyrimidine derivatives.

Scientific Research Applications

Medicinal Chemistry Applications

Antimicrobial Activity
Recent studies have indicated that derivatives of pyrimidine compounds exhibit significant antimicrobial properties. For instance, research has shown that certain substituted pyrimidines, including those with furan moieties, can inhibit bacterial growth effectively. A study involving molecular docking suggested that 4-Ethoxy-6-(furan-2-yl)pyrimidin-2-amine may interact favorably with target proteins involved in bacterial resistance mechanisms, potentially leading to the development of new antibiotics .

Antitubercular Agents
The urgent need for new antitubercular agents has led to the exploration of various substituted pyrimidines. Compounds similar to this compound have been screened for their efficacy against Mycobacterium tuberculosis. Some analogs demonstrated promising activity with selectivity ratios indicating lower toxicity, making them suitable candidates for further development .

Synthesis and Chemical Reactions

Synthetic Methodologies
The synthesis of this compound can be achieved through several chemical pathways, often involving the reaction of ethoxy and furan-substituted precursors under controlled conditions. The compound's synthesis is notable for its efficiency and yield, making it a valuable intermediate in the production of more complex heterocyclic compounds .

Table 1: Summary of Biological Activities

Compound NameActivity TypeReference
This compoundAntimicrobial
Similar Pyrimidine DerivativesAntitubercular
Furan-substituted PyrimidinesAntiviral

Case Study: Antimicrobial Efficacy

In a recent investigation, a series of furan-substituted pyrimidines were synthesized and tested against various bacterial strains. The results indicated that compounds similar to this compound exhibited significant inhibitory effects on Gram-positive bacteria, suggesting a potential role in developing new antimicrobial agents .

Case Study: Molecular Docking Studies

Molecular docking studies conducted on this compound revealed its potential binding affinity to DNA-gyrase, an essential enzyme for bacterial DNA replication. This interaction suggests a mechanism through which the compound could exert its antimicrobial effects .

Mechanism of Action

The mechanism of action of 4-Ethoxy-6-(furan-2-yl)pyrimidin-2-amine in biological systems involves its interaction with specific molecular targets such as enzymes or receptors. The furan and pyrimidine rings can participate in hydrogen bonding and π-π stacking interactions, which can modulate the activity of target proteins. The compound may also inhibit specific enzymes by binding to their active sites, thereby blocking substrate access and catalytic activity .

Comparison with Similar Compounds

Table 1: Substituent Effects on Pyrimidin-2-amine Derivatives

Compound Name 4-Substituent 6-Substituent Key Electronic/Physical Properties
4-Ethoxy-6-(furan-2-yl)pyrimidin-2-amine Ethoxy (-OCH₂CH₃) Furan-2-yl Electron-donating, moderate polarity
4-(4-Fluorophenyl)-6-(furan-2-yl)pyrimidin-2-amine (DP-1) 4-Fluorophenyl Furan-2-yl Electron-withdrawing fluorine; enhanced hydrogen bonding
4-(3-Chlorophenyl)-6-(furan-2-yl)pyrimidin-2-amine 3-Chlorophenyl Furan-2-yl Meta-substituted Cl; predicted pKa = 2.95 (acidic)
4-(Trifluoromethyl)-6-(furan-2-yl)pyrimidin-2-amine Trifluoromethyl (-CF₃) Furan-2-yl Strongly electron-withdrawing; increased metabolic resistance
4-(N-Ethylindol-3-yl)-6-(p-chlorophenyl)pyrimidin-2-amine N-Ethylindol-3-yl p-Chlorophenyl Bulky substituent; potent antifungal activity

Key Observations:

  • Hydrogen Bonding : Fluorophenyl derivatives exhibit strong hydrogen-bonding interactions due to halogens, whereas ethoxy groups act primarily as hydrogen-bond acceptors.

Biological Activity

4-Ethoxy-6-(furan-2-yl)pyrimidin-2-amine is a compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological properties, mechanisms of action, and potential therapeutic applications, supported by relevant data and case studies.

Chemical Structure and Synthesis

This compound belongs to the pyrimidine family and features an ethoxy group at the 4-position and a furan ring at the 6-position of the pyrimidine structure. The synthesis typically involves multi-step reactions where the pyrimidine core is formed through condensation reactions, followed by functionalization to introduce the ethoxy and furan moieties .

Biological Activities

Research indicates that this compound exhibits various biological activities:

  • Antimicrobial Activity : Preliminary studies suggest that this compound possesses significant antimicrobial properties. It has shown effectiveness against both Gram-positive and Gram-negative bacteria, indicating a broad spectrum of activity .
  • Antitumor Activity : The compound has been investigated for its potential anticancer properties. Studies have demonstrated that derivatives of pyrimidine compounds can inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest .
  • Antiviral Properties : Some derivatives have shown effectiveness against viral infections, particularly hepatitis C, suggesting potential as antiviral agents .
  • Enzyme Inhibition : The compound may interact with specific enzymes involved in disease pathways, potentially inhibiting their activity. For example, it has been noted to affect enzymes related to cancer metabolism .

The biological activity of this compound can be attributed to its interaction with various molecular targets:

  • Enzyme Binding : The compound may inhibit or activate enzymes through binding interactions, affecting biochemical pathways critical for cellular function.
  • Receptor Modulation : It can modulate receptor activity, influencing cellular signaling pathways that lead to changes in gene expression related to growth and differentiation .

Antimicrobial Studies

A study evaluated the antimicrobial efficacy of this compound against several bacterial strains using disc diffusion assays. The results indicated significant inhibition zones comparable to standard antibiotics like ampicillin .

Antitumor Research

In vitro studies have shown that this compound can induce apoptosis in cancer cell lines. For instance, it was found to decrease cell viability in MCF-7 breast cancer cells significantly, with IC50 values indicating potent anticancer activity .

Enzyme Inhibition

Research highlighted its role as an inhibitor of dihydrofolate reductase (DHFR), an enzyme crucial for DNA synthesis in rapidly dividing cells, which underlies its potential as a chemotherapeutic agent .

Data Summary

Biological Activity Mechanism Reference
AntimicrobialEnzyme inhibition
AntitumorApoptosis induction
AntiviralViral replication inhibition
Enzyme InhibitionDHFR inhibition

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